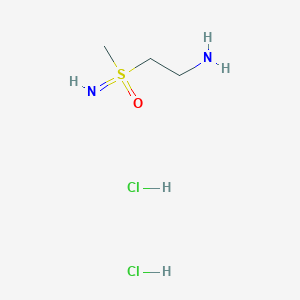![molecular formula C21H18N6O4S B3010750 N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-52-9](/img/structure/B3010750.png)
N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is not directly detailed in the provided papers. However, insights can be drawn from related compounds. Paper outlines a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of the compound . This method involves a Meinwald rearrangement and a novel rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides, which could be a starting point for the synthesis of similar oxalamide compounds.
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, paper provides information on the structure-activity relationship (SAR) of related N-(4-phenylthiazol-2-yl)benzenesulfonamides. These insights into SAR could be useful in predicting the activity of the compound , given the structural similarities in the thiazole moiety.
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not explicitly mentioned in the provided papers. However, paper discusses the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which undergo condensation reactions with ethyloxalyl chloride to form thiazolyloxamates. This suggests that similar condensation reactions might be relevant for the synthesis or further chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the biochemical evaluation of related compounds in paper indicates that these types of molecules can have high-affinity inhibition properties and can be active in vivo, suggesting that this compound may also exhibit significant biological activity. The high potency of similar compounds as antiallergy agents in paper also implies that the compound may have potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cyclocondensation Studies : The cyclocondensation of related compounds like 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives, leading to the formation of various thiazolo[3,2-b][1,2,4]triazoles (Liu, Shih, & Hu, 1987).
- Novel Synthesis Methods : Research on the synthesis of isomeric thiazolo[3,2-b]-[1,2,4]-triazoles from different starting materials, providing insights into novel synthetic pathways (Kumar, Kumar, & Makrandi, 2013).
Bioactivity and Pharmacological Applications
- Antibacterial Activity : Studies on the antibacterial properties of thiazolo[3,2-b][1,2,4]triazole compounds, highlighting their potential as antimicrobial agents (Bărbuceanu et al., 2009).
- Anticancer Evaluation : Exploration of the anticancer potential of various thiazolo[3,2-b][1,2,4]triazol-6-ones, emphasizing their activity against several cancer cell lines (Lesyk et al., 2007).
Miscellaneous Applications
- Computational Studies : Computational studies on triazene derivatives containing thiazolo[3,2-b][1,2,4]triazoles, offering insights into their molecular interactions and potential pharmacological activities (Alamri et al., 2020).
- Antifungal and Apoptotic Effects : Investigations into the antifungal and apoptotic effects of triazole-oxadiazoles against various Candida species, demonstrating the diverse bioactivity of these compounds (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Wirkmechanismus
Target of Action
The compound, also known as N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N’-(4-nitrophenyl)oxamide, is a complex heterocyclic compoundIt’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-13-3-2-4-14(11-13)18-24-21-26(25-18)17(12-32-21)9-10-22-19(28)20(29)23-15-5-7-16(8-6-15)27(30)31/h2-8,11-12H,9-10H2,1H3,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOXZRSIXUYOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)







![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

